[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol
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Description
Synthesis Analysis
The compound can be synthesized via a multistep process. One approach involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
Molecular Structure Analysis
The molecular structure of 2-methyl-4-(1H-pyrazol-1-yl)phenylmethanol consists of a pyrazole ring attached to a phenylmethanol group. The compound’s 1H and 13C NMR spectra confirm its structure . Additionally, UV-Vis spectrometry studies reveal green fluorescence with a maximum at 514 nm .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Various compounds similar to [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol have been synthesized, demonstrating the importance of specific synthesis techniques. For instance, Cao et al. (2010) discussed the synthesis and crystal structure of a related compound using X-ray diffraction (Cao, Dong, Shen, & Dong, 2010).
Crystal Structure Analysis : The crystal structure of similar compounds has been a subject of research. Sun et al. (2017) analyzed the crystal structure of a related compound, highlighting the significance of structural analysis (Sun, Zhai, Sun, Tan, Weng, & Liu, 2017).
Biological Activities
Antimicrobial Activity : Kumar et al. (2012) explored the antimicrobial activity of certain derivatives, indicating the potential for these compounds in medical applications (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Herbicidal and Insecticidal Activities : Wang et al. (2015) found that some derivatives exhibit favorable herbicidal and insecticidal activities, suggesting their use in agriculture (Wang, Wu, Liu, Li, Song, & Li, 2015).
Advanced Synthesis Methods
- Microwave-Assisted Synthesis : Ashok et al. (2017) demonstrated a microwave-assisted synthesis method for related compounds, showcasing the evolution of synthesis techniques (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Pharmaceutical Applications
Potential in Cancer Therapy : Liu et al. (2017) synthesized derivatives of 3-phenyl-1H-pyrazole, a related compound, and discussed their potential in cancer therapy (Liu, Xu, & Xiong, 2017).
Inhibitors of Fructose-1,6-Bisphosphatase : Rudnitskaya et al. (2009) identified certain derivatives as potential inhibitors of fructose-1,6-bisphosphatase, relevant to medicinal chemistry (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Properties
IUPAC Name |
(2-methyl-4-pyrazol-1-ylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-7,14H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOIZYXAVAGOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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